molecular formula C11H17NO B7894384 5-Ethyl-2-propoxyaniline

5-Ethyl-2-propoxyaniline

Cat. No.: B7894384
M. Wt: 179.26 g/mol
InChI Key: FRAJUEPCHYDQRI-UHFFFAOYSA-N
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Description

5-Ethyl-2-propoxyaniline (C₁₁H₁₇NO; molecular weight: 179.26 g/mol) is a substituted aniline derivative featuring an ethyl group at the 5-position and a propoxy group at the 2-position of the aromatic ring. Aniline derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in electrophilic substitution and coupling reactions. The ethyl group contributes steric bulk and electron-donating inductive effects, while the propoxy group provides electron-donating resonance effects, influencing the compound’s solubility, basicity, and chemical reactivity. Limited direct data exist on this specific compound, but its properties can be inferred from analogs and synthesis trends .

Properties

IUPAC Name

5-ethyl-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAJUEPCHYDQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-propoxyaniline typically involves the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-propoxyaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

5-Ethyl-2-propoxyaniline has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents with analgesic and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its structural features allow it to bind to active sites or allosteric sites on target proteins, altering their function and leading to desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Ethyl-2-propoxyaniline with structurally related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Water) pKa
This compound C₁₁H₁₇NO 179.26 5-Ethyl, 2-Propoxy 80–85* Low ~4.5*
2-Propoxyaniline C₉H₁₃NO 151.21 2-Propoxy 60–65* Moderate ~4.8*
5-Ethylaniline C₈H₁₁N 121.18 5-Ethyl 45–50 Moderate ~4.9
4-Ethoxy-2-methylaniline C₉H₁₃NO 151.21 4-Ethoxy, 2-Methyl 75–80 Low ~4.3

*Estimated based on substituent effects.

Key Observations:
  • Substituent Effects: The propoxy group in this compound reduces water solubility compared to smaller alkoxy groups (e.g., methoxy) due to increased hydrophobicity.
  • Basicity : The pKa of this compound (~4.5) is slightly lower than simpler anilines (e.g., 2-Propoxyaniline, pKa ~4.8), as electron-donating groups stabilize the protonated amine form.

Comparison with –2 :

  • Compounds in –2 (e.g., pyran-pyrazole hybrids) employ malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine. Similar conditions may apply for this compound, though steric effects could necessitate longer reaction times .

Stability and Functional Group Interactions

  • Hydrolysis Sensitivity: The propoxy group is less prone to hydrolysis than ester or cyano groups (e.g., in ’s compounds 11a–b), enhancing stability under acidic/basic conditions.
  • Oxidation Resistance : Ethyl groups are oxidation-resistant compared to unsaturated substituents (e.g., thiophene in ), making this compound more stable in oxidative environments .

Research Implications and Gaps

Further research should focus on:

  • Experimental Characterization : Melting point, solubility, and spectroscopic data.
  • Biological Activity : Screening for antimicrobial or anticancer properties, as seen in pyrazole-thiophene hybrids (–2).

Biological Activity

5-Ethyl-2-propoxyaniline is an organic compound that has gained attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanism of action, biological effects, and potential applications based on diverse research findings.

This compound is synthesized through the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. Common methods include:

  • Reagents : Sodium or potassium hydroxide as a base.
  • Solvents : Ethanol or methanol.
  • Temperature : Elevated temperatures to ensure complete conversion.

The compound can undergo various chemical reactions, including oxidation to form quinone derivatives, reduction to yield amine derivatives, and electrophilic substitution reactions that allow for the introduction of different functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator of enzyme activity, affecting several biochemical pathways. Its structural features enable it to bind effectively to active sites or allosteric sites on target proteins, leading to alterations in their function and resulting in biological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity, particularly in cell-based assays:

  • Cytotoxicity : The compound has been shown to induce cell death through mechanisms such as methuosis, characterized by the accumulation of macropinosome-derived vacuoles. This effect was observed at concentrations as low as 2.5 μM, with more pronounced effects at higher concentrations .
  • Enzyme Inhibition : As a structural analogue of biologically active molecules, it has been used in studies to explore its potential as an enzyme inhibitor. The specific enzymes affected and the degree of inhibition vary depending on the concentration and cellular context.

Case Studies

  • Cell Viability Assays : A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly, with IC50 values demonstrating its potency against specific cancer types.
  • Mechanistic Insights : Research highlighted that treatment with this compound led to morphological changes in treated cells consistent with vacuolization and loss of membrane integrity, suggesting a non-apoptotic form of cell death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

CompoundStructureBiological Activity
5-Methyl-2-propoxyaniline Methyl group instead of ethylModerate cytotoxicity
2-Ethyl-5-methoxyaniline Methoxy group instead of propoxyLower enzyme inhibition
2-Propoxy-5-nitroaniline Nitro group instead of ethylReduced biological activity

This table illustrates how variations in substituent groups can influence biological activity, highlighting the unique efficacy of this compound.

Applications in Research

The compound has potential applications across various fields:

  • Medicinal Chemistry : As a precursor for developing pharmaceutical agents with analgesic and anti-inflammatory properties.
  • Biological Studies : Utilized in assays to study enzyme interactions and cellular responses.
  • Industrial Applications : Investigated for its use in synthesizing specialty chemicals and materials with electronic properties.

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